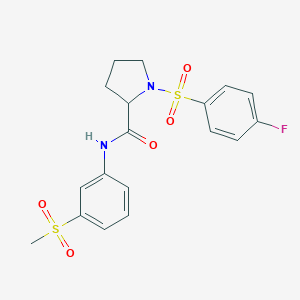![molecular formula C24H31N3O3S B496727 1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine](/img/structure/B496727.png)
1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine is a complex organic compound with a unique structure that includes both piperazine and piperidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. These intermediates are then reacted with appropriate benzyl and sulfonyl reagents under controlled conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize waste, ensuring efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine include:
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Intermetallic compounds: Metallic alloys with ordered solid-state structures.
Uniqueness
What sets this compound apart is its unique combination of piperazine and piperidine rings, along with the benzyl and sulfonyl functional groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C24H31N3O3S |
|---|---|
Molekulargewicht |
441.6g/mol |
IUPAC-Name |
(4-benzylpiperazin-1-yl)-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone |
InChI |
InChI=1S/C24H31N3O3S/c1-20-11-13-27(14-12-20)31(29,30)23-9-7-22(8-10-23)24(28)26-17-15-25(16-18-26)19-21-5-3-2-4-6-21/h2-10,20H,11-19H2,1H3 |
InChI-Schlüssel |
GEWUBXHAAQFMJI-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE](/img/structure/B496645.png)
![[2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B496647.png)

![4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B496649.png)
![Ethyl 4-[(2-fluorobenzoyl)amino]phenylcarbamate](/img/structure/B496652.png)
![Ethyl 4-{[3-(trifluoromethyl)benzoyl]amino}phenylcarbamate](/img/structure/B496653.png)
![N-[5-ethoxy-2-(lactoylamino)phenyl]-3,3-diphenylpropanamide](/img/structure/B496655.png)
![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide](/img/structure/B496657.png)
![Cyclopentyl 2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B496658.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4-dimethoxybenzamide](/img/structure/B496661.png)


![2-Ethoxy-5-[(3-fluoro-2-methylphenyl)sulfamoyl]benzamide](/img/structure/B496664.png)
